Frovatriptan Succinate monohydrate Frovatriptan Succinate monohydrate Frovatriptan Succinate is the succinate salt form of frovatriptan, a synthetic triptan with serotonin (5-HT) receptor agonist activity. Frovatriptan succinate binds selectively and with high affinity to 5-HT 1B and presynaptic 5-HT 1D receptors in the extracerebral and intracranial arteries. This leads to an inhibition of serotonin activity and results in vasoconstriction of the painfully dilated blood vessels during migraine attack. Frovatriptan succinate is indicated for the acute treatment of migraine. (NCI05)
See also: Frovatriptan (has active moiety).
Brand Name: Vulcanchem
CAS No.: 158930-17-7
VCID: VC20809698
InChI: InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
SMILES: CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Molecular Formula: C18H23N3O5
Molecular Weight: 361.4 g/mol

Frovatriptan Succinate monohydrate

CAS No.: 158930-17-7

Cat. No.: VC20809698

Molecular Formula: C18H23N3O5

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Frovatriptan Succinate monohydrate - 158930-17-7

Specification

CAS No. 158930-17-7
Molecular Formula C18H23N3O5
Molecular Weight 361.4 g/mol
IUPAC Name butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Standard InChI InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Standard InChI Key WHTHWNUUXINXHN-SBSPUUFOSA-N
Isomeric SMILES CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
SMILES CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Canonical SMILES CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Chemical Identity

Frovatriptan Succinate monohydrate is chemically designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate . The empirical formula is C18H25N3O6, representing a molecular weight of 379.4 g/mol . It is registered in chemical databases with PubChem CID 152943 .

Physical Characteristics

Frovatriptan Succinate monohydrate appears as a white to off-white powder that demonstrates good solubility in water . This water solubility is an important property for pharmaceutical formulations, contributing to its bioavailability and absorption characteristics.

Structural Relationships and Nomenclature

Several synonyms and related compounds exist for this substance:

  • 158930-17-7 (CAS Number)

  • Frovatriptan succinate hydrate

  • Frovatriptan succinate [USAN]

  • Frovelan

It is important to note that Frovatriptan Succinate monohydrate differs from Frovatriptan Succinate anhydrous (C18H23N3O5, CID 152944), which lacks the water of crystallization .

Mechanism of Action

Receptor Pharmacology

Frovatriptan Succinate monohydrate functions as a selective 5-hydroxytryptamine1 (5-HT1B/1D) receptor subtype agonist . Research has demonstrated that it binds with high affinity to 5-HT1B and presynaptic 5-HT1D receptors located in the extracerebral and intracranial arteries . This selective binding profile contributes to its therapeutic efficacy in migraine treatment.

Studies have shown that frovatriptan exhibits no significant effects on GABA-A mediated channel activity and demonstrates no significant affinity for benzodiazepine binding sites . This selectivity helps minimize off-target effects and potential adverse reactions.

Vascular Effects

The primary mechanism by which Frovatriptan Succinate monohydrate alleviates migraine symptoms involves vasoconstriction of cranial blood vessels. It specifically acts on extracerebral, intracranial arteries and inhibits the excessive dilation of these vessels that occurs during migraine attacks .

Animal studies provide supportive evidence for this mechanism. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed without affecting blood pressure in both species or coronary resistance in dogs . This selective vascular activity contributes to its therapeutic efficacy while potentially minimizing cardiovascular side effects.

Pharmacokinetics

Absorption and Distribution

Table 1: Absorption and Distribution Parameters of Frovatriptan

ParameterValueGender Difference
Time to maximum concentration (Tmax)2-4 hoursNo significant difference
Absolute bioavailability20% (males), 30% (females)Higher in females
Protein bindingApproximately 15%Not reported
Blood cell bindingApproximately 60%No significant difference
Volume of distribution4.2 L/kg (males), 3.0 L/kg (females)Higher in males

Following oral administration, mean maximum blood concentrations (Cmax) are achieved approximately 2-4 hours after administration of a single oral dose of frovatriptan 2.5 mg . The absolute bioavailability demonstrates gender differences, with values of about 20% in males and 30% in females . Food has no significant effect on the bioavailability but delays Tmax by one hour .

Frovatriptan exhibits low binding to serum proteins at approximately 15%, while demonstrating reversible binding to blood cells at equilibrium of approximately 60%, resulting in a blood:plasma ratio of about 2:1 in both males and females . The mean steady-state volume of distribution following intravenous administration of 0.8 mg is 4.2 L/kg in males and 3.0 L/kg in females .

Metabolism and Elimination

In vitro studies have identified cytochrome P450 1A2 as the principal enzyme involved in the metabolism of frovatriptan . Following administration of a single oral dose of radiolabeled frovatriptan 2.5 mg to healthy subjects, 32% of the dose was recovered in urine and 62% in feces .

The metabolic pathway generates several metabolites, including hydroxylated frovatriptan, N-acetyl desmethyl frovatriptan, hydroxylated N-acetyl desmethyl frovatriptan, and desmethyl frovatriptan, alongside several other minor metabolites . Notably, desmethyl frovatriptan demonstrates lower affinity for 5-HT1B/1D receptors compared to the parent compound, while the N-acetyl desmethyl metabolite shows no significant affinity for 5-HT receptors .

After intravenous administration, the mean clearance of frovatriptan was 220 mL/min in males and 130 mL/min in females . Renal clearance accounted for about 40% (82 mL/min) and 45% (60 mL/min) of total clearance in males and females, respectively . The mean terminal elimination half-life is approximately 26 hours in both genders .

Clinical Applications

Therapeutic Indications

Frovatriptan Succinate monohydrate is primarily indicated for the acute treatment of migraine headaches with or without aura in adults . Its clinical efficacy is attributed to its selective agonist activity at serotonin 5-HT1B and 5-HT1D receptors, which leads to vasoconstriction of cranial blood vessels that are pathologically dilated during migraine attacks .

Pharmaceutical Formulation

FROVA tablets are the marketed formulation of Frovatriptan Succinate monohydrate. Each tablet contains 3.91 mg frovatriptan succinate, equivalent to 2.5 mg of frovatriptan base . The formulation includes several inactive ingredients: lactose NF, microcrystalline cellulose NF, colloidal silicon dioxide NF, sodium starch glycolate NF, magnesium stearate NF, hydroxypropylmethylcellulose USP, polyethylene glycol 3000 USP, triacetin USP, and titanium dioxide USP .

Analytical Methods and Stability

UV Spectrophotometric Method

A validated stability-indicating assay method has been developed for the quantification of Frovatriptan Succinate monohydrate using UV spectrophotometry . This analytical method is characterized as simple, reliable, inexpensive, and accurate for the quantification in different physiological media at 244 nm .

Table 2: Validation Parameters of UV Spectrophotometric Method

ParameterResult
Detection wavelength244 nm
Linear range (Beer's law)1.0-4.5 μg/mL
Limit of quantification0.025 μg/mL
Limit of detection0.00625 μg/mL
Percent relative standard deviation< 2%

The method was validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating compliance with various parameters including accuracy, precision, limit of quantification, limit of detection, robustness, ruggedness, solution stability, and recovery . The percent relative standard deviation associated with all validation parameters was less than 2, showing compliance with ICH guidelines .

This analytical technique exhibits remarkable sensitivity, with a limit of quantification of 0.025 μg/mL and a limit of detection of 0.00625 μg/mL .

Stability Studies

Extensive forced degradation studies have evaluated the stability of Frovatriptan Succinate monohydrate under various stress conditions, including hydrolysis (acidic, basic, and neutral conditions), photo degradation, thermal degradation, and oxidation . Research findings indicate good stability under the selected experimental conditions , supporting its pharmaceutical viability.

Special Populations and Drug Interactions

Age and Gender Effects

Pharmacokinetic studies have revealed significant variations with age and gender:

Gender: While no difference in mean terminal elimination half-life was found between males and females, bioavailability and systemic exposure to frovatriptan were approximately 2-fold greater in females than males, irrespective of age . This gender-based difference may have implications for dosing considerations.

Renal and Hepatic Impairment

Research on special populations indicates:

Renal Impairment: Since less than 10% of frovatriptan is excreted in urine after an oral dose, exposure is unlikely to be affected by renal impairment . Pharmacokinetic studies found no difference between patients with renal impairment (creatinine clearance 16-73 mL/min) and subjects with normal renal function .

Hepatic Impairment: Limited data exists for severe hepatic impairment . In subjects with mild to moderate hepatic impairment, the AUC is approximately twice as high as in young, healthy subjects, but within the range observed among normal elderly subjects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator